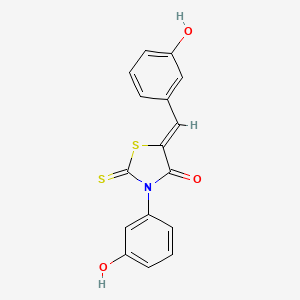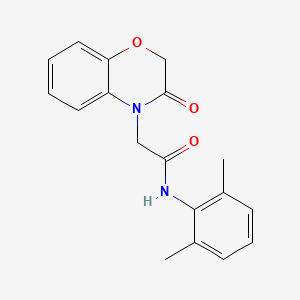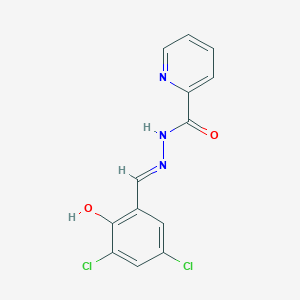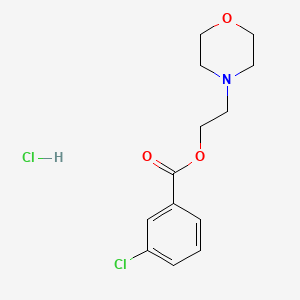![molecular formula C20H21NO3 B6084070 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine](/img/structure/B6084070.png)
1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine, also known as BDPP, is a chemical compound that has been synthesized for its potential use in scientific research. BDPP is a derivative of the popular drug, MDMA, which is commonly known as ecstasy. However, unlike MDMA, BDPP is not intended for recreational use and has been developed solely for scientific purposes.
Wissenschaftliche Forschungsanwendungen
1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine has been synthesized for its potential use in scientific research, particularly in the field of neuroscience. 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine is believed to have a similar mechanism of action to MDMA, which is known to affect the levels of serotonin and dopamine in the brain. Therefore, 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine may be useful in studying the effects of these neurotransmitters on behavior and cognition.
Wirkmechanismus
1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine is believed to work by increasing the levels of serotonin and dopamine in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep, while dopamine is involved in the regulation of reward and pleasure. By increasing the levels of these neurotransmitters, 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine may produce feelings of euphoria and increased sociability.
Biochemical and Physiological Effects
1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine has been shown to produce several biochemical and physiological effects. For example, 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine has been shown to increase the levels of serotonin and dopamine in the brain, as well as the levels of norepinephrine and epinephrine. 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine has also been shown to increase heart rate and blood pressure, as well as body temperature. Additionally, 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine has been shown to produce mild to moderate subjective effects, such as feelings of euphoria, increased sociability, and increased energy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine in lab experiments is that it is a relatively new compound, which means that there is still much to be learned about its effects. Additionally, 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine is believed to have a similar mechanism of action to MDMA, which has been extensively studied in the past. Therefore, researchers may be able to use the existing knowledge of MDMA to guide their research on 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine.
However, there are also some limitations to using 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine in lab experiments. For example, 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine is a relatively complex compound, which means that it may be difficult to synthesize and purify. Additionally, 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine may produce unwanted side effects, such as increased heart rate and blood pressure, which could complicate the interpretation of research results.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine. One direction is to study the effects of 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine on behavior and cognition in animal models. Another direction is to study the effects of 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine on human subjects, particularly in the context of psychiatric disorders such as depression and anxiety. Additionally, researchers may wish to investigate the potential therapeutic uses of 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine, such as in the treatment of addiction or post-traumatic stress disorder. Finally, researchers may wish to explore the potential of 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine as a tool for studying the neurochemistry of the brain, particularly in the context of the serotonin and dopamine systems.
Conclusion
In conclusion, 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine, or 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine, is a chemical compound that has been synthesized for its potential use in scientific research. 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine is believed to have a similar mechanism of action to MDMA, and may be useful in studying the effects of serotonin and dopamine on behavior and cognition. While there are some limitations to using 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine in lab experiments, there are also several future directions for research on this compound. Overall, 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine represents a promising new tool for studying the neurochemistry of the brain and its effects on behavior and cognition.
Synthesemethoden
The synthesis of 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine involves several steps, including the preparation of the starting materials, the reaction of the starting materials, and the purification of the final product. The starting materials for the synthesis of 1-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine are piperidine, 1,3-benzodioxole, and benzaldehyde. These materials are reacted together in the presence of a catalyst and a solvent to form the desired product. The final product is then purified using various techniques, such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-phenyl-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-20(21-10-4-5-11-21)13-17(15-6-2-1-3-7-15)16-8-9-18-19(12-16)24-14-23-18/h1-3,6-9,12,17H,4-5,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEOVOIIBXPHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoyl]pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(1-azocanyl)-2-oxoethyl]-4-isopropyl-2-piperazinone](/img/structure/B6083991.png)


![((2S)-1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B6084007.png)


![N-[1-(3-cyclohexen-1-ylmethyl)-1H-pyrazol-5-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B6084027.png)
![N-(4-{2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B6084039.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6084041.png)
![9-[5-(1-piperidinyl)-3-pentyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B6084049.png)
![4-bromo-1-ethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B6084057.png)

![N-benzyl-N-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B6084078.png)
![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6084081.png)